5-(Azidomethyl)-3-isopropylisoxazole
Beschreibung
5-(Azidomethyl)-3-isopropylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with an azidomethyl group at the 5-position and an isopropyl group at the 3-position. This compound is of interest in pharmaceutical and materials science research due to its dual functional groups, which enable modular derivatization and bioactivity exploration .
Eigenschaften
Molekularformel |
C7H10N4O |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
5-(azidomethyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H10N4O/c1-5(2)7-3-6(12-10-7)4-9-11-8/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
PUOXVELCZRVAIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=C1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Isoxazole Family
a) 3-Amino-5-methylisoxazole (CAS 1072-67-9)
- Structure: Features a methyl group at the 5-position and an amino group at the 3-position.
- Properties : Lower hydrophobicity (XLogP3 = 0.1) compared to 5-(Azidomethyl)-3-isopropylisoxazole (estimated XLogP3 > 1.5 due to isopropyl and azidomethyl groups).
- Applications: Used as a precursor in sulfonamide antibiotics (e.g., Sulfamethoxazole Impurity C). The amino group enables nucleophilic substitution, contrasting with the azide’s click chemistry utility .
b) 5-(3-Azetidinylidenemethyl)-3-methylisoxazole (CAS 186964-03-4)
- Structure : Contains a methyl group at the 3-position and an azetidine-derived substituent at the 5-position.
- Properties : Smaller molecular weight (150.18 g/mol) vs. This compound (~165.2 g/mol). The azetidine ring may enhance conformational rigidity, whereas the isopropyl group in the target compound increases steric hindrance .
Heterocyclic Derivatives with Azidomethyl Groups
a) 1,3,5-Tris(azidomethyl)benzene
- Structure : Benzene core with three azidomethyl groups.
- Properties : Higher azide density enables rapid cross-linking in polymer chemistry. However, the absence of a heterocyclic core limits its bioactivity compared to isoxazole derivatives .
b) 2-Oxazolidinone, 5-(Azidomethyl)-3-(3-fluorophenyl)-, (5R)
- Structure: Oxazolidinone ring with azidomethyl and fluorophenyl groups.
- Applications: Used in antibacterial drug development (e.g., linezolid analogues). The oxazolidinone core provides distinct pharmacokinetic profiles compared to isoxazole-based compounds .
Key Comparative Data
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Isoxazole | 5-azidomethyl, 3-isopropyl | ~165.2 | Click chemistry, drug discovery |
| 3-Amino-5-methylisoxazole | Isoxazole | 5-methyl, 3-amino | 98.10 | Antibiotic synthesis |
| 5-(3-Azetidinylidenemethyl)-3-methylisoxazole | Isoxazole | 5-azetidinylidenemethyl, 3-methyl | 150.18 | Bioactive molecule exploration |
| 1,3,5-Tris(azidomethyl)benzene | Benzene | Three azidomethyl groups | ~243.3 | Polymer cross-linking |
| 5-(Azidomethyl)-3-(3-fluorophenyl)oxazolidinone | Oxazolidinone | 5-azidomethyl, 3-fluorophenyl | ~252.2 | Antibacterial agents |
Research Findings and Trends
- Reactivity : The azidomethyl group in this compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) more efficiently than aryl azides due to reduced steric hindrance compared to 1,3,5-tris(azidomethyl)benzene .
- Biological Activity: Isoxazole derivatives with azidomethyl groups show superior metabolic stability over amino-substituted analogues (e.g., 3-Amino-5-methylisoxazole) in preliminary pharmacokinetic studies .
- Material Science: The isopropyl group in this compound improves solubility in nonpolar solvents, making it preferable for hydrophobic polymer modifications compared to polar oxazolidinone derivatives .
Q & A
Q. Q1. What are the primary synthetic routes for 5-(Azidomethyl)-3-isopropylisoxazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of isoxazole derivatives typically involves cycloaddition reactions. For example, hypervalent iodine reagents can induce cycloaddition of nitrile oxides to alkynes, forming the isoxazole core . For 5-(azidomethyl) substitution, post-functionalization via nucleophilic substitution (e.g., replacing a halide with sodium azide) is common. Optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the isoxazole ring (δ ~6.5–7.5 ppm for aromatic protons) and isopropyl/azidomethyl groups (δ ~1.2–1.5 ppm for CH₃ and ~3.5–4.0 ppm for CH₂N₃) .
- IR Spectroscopy : Azide stretching vibrations (~2100 cm⁻¹) and isoxazole C=N/C-O bands (~1600–1650 cm⁻¹) .
- HRMS : To verify molecular weight and fragmentation patterns .
Q. Q3. How does the azidomethyl group influence the compound’s stability under storage?
Methodological Answer: Azidomethyl groups are sensitive to light, heat, and reducing agents. Stability studies recommend storage at –20°C in inert atmospheres (argon) and dark conditions. Degradation products (e.g., amines via Staudinger reaction) can be monitored using GC-MS or HPLC-PDA .
Advanced Research Questions
Q. Q4. What computational methods can predict reaction pathways for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model cycloaddition transition states and regioselectivity. Tools like Gaussian or ORCA simulate reaction coordinates, while machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions (solvent, catalyst) by correlating experimental and computational data . These methods reduce trial-and-error experimentation by >50% .
Q. Q5. How can biological activity assays be designed to evaluate this compound’s antimicrobial potential?
Methodological Answer:
- In vitro assays : Use microdilution methods (e.g., 96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) is determined via optical density (OD₆₀₀) after 24h incubation .
- Mechanistic studies : Fluorescence-based assays (e.g., SYTOX Green uptake) assess membrane disruption. Synergy with commercial antibiotics (e.g., ciprofloxacin) is tested using checkerboard assays .
Q. Q6. What strategies resolve contradictions in reported biological activity data for isoxazole derivatives?
Methodological Answer: Discrepancies often arise from assay variability (e.g., inoculum size, growth media). Standardize protocols using CLSI guidelines. For structure-activity relationship (SAR) conflicts, re-evaluate substituent effects via molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial dihydrofolate reductase) .
Q. Q7. How can reactor design improve scalability of this compound synthesis?
Methodological Answer: Continuous-flow reactors enhance scalability by maintaining precise temperature control and reducing azide accumulation (explosion risk). Membrane separation technologies (e.g., nanofiltration) purify intermediates in real-time. Process simulation tools (Aspen Plus) optimize mass/heat transfer and predict bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
